molecular formula C11H12O2 B158485 Allyl phenylacetate CAS No. 1797-74-6

Allyl phenylacetate

Cat. No.: B158485
CAS No.: 1797-74-6
M. Wt: 176.21 g/mol
InChI Key: ZCDYAMJXVAUTIM-UHFFFAOYSA-N
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Description

Allyl phenylacetate is an organic compound with the molecular formula C11H12O2. It is a colorless to light yellow liquid with a fruity odor reminiscent of banana and honey. This compound is primarily used as a synthetic flavoring agent in the food industry, particularly in candy and baked goods, due to its pleasant aroma .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl phenylacetate can be synthesized through the esterification of phenylacetic acid with allyl alcohol. This reaction typically occurs in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound often involves the direct esterification of phenylacetic acid with allyl alcohol in the presence of a suitable catalyst. The reaction is carried out in a solvent such as benzene or toluene to enhance the reaction rate and yield. The product is then purified through distillation to obtain the desired purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of this compound can yield this compound alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Allyl phenylacetate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a flavoring agent in pharmaceuticals.

    Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma. .

Comparison with Similar Compounds

  • Ethyl phenylacetate
  • Butyl phenylacetate
  • Methyl phenylacetate
  • Phenyl acetate

Comparison: Allyl phenylacetate is unique due to its allyl group, which imparts distinct chemical properties and reactivity compared to other phenylacetates. For instance, the allyl group allows for additional reactions such as polymerization and cross-linking, which are not possible with other phenylacetates. Additionally, the aroma profile of this compound is distinct, making it a preferred choice in certain flavor and fragrance applications .

Properties

IUPAC Name

prop-2-enyl 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h2-7H,1,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDYAMJXVAUTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061977
Record name Allyl phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless, slightly viscous liquid with a honey-like odour
Record name Allyl phenylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/539/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

239.00 to 240.00 °C. @ 760.00 mm Hg
Record name 2-Propenyl phenylacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036905
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

1.033-1.041
Record name Allyl phenylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/539/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1797-74-6
Record name 2-Propen-1-yl benzeneacetate
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Record name Allyl phenylacetate
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Record name Allyl phenylacetate
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Record name Benzeneacetic acid, 2-propen-1-yl ester
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Record name Allyl phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl phenylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.711
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ALLYL PHENYLACETATE
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Propenyl phenylacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036905
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What unique mechanistic insights were revealed in the palladium-catalyzed reactions of allyl phenylacetate?

A1: Research disproved the conventional assumption of a [, ]-sigmatropic rearrangement mechanism for the palladium-catalyzed conversion of this compound to 2-phenyl-4-pentenoic acid []. Instead, through meticulous isotopic labeling and crossover experiments, a novel dissociative, non-concerted mechanism involving palladium complexes and carboxylic acid dianions as intermediates was unveiled []. This groundbreaking discovery challenges established dogma and paves the way for designing more efficient and selective catalytic transformations.

Q2: How does this compound behave under chemical ionization conditions in mass spectrometry?

A2: Unlike its electron impact mass spectrum, this compound exhibits significant skeletal rearrangement (over 40%) under methane chemical ionization conditions []. This rearrangement, absent in simpler analogous molecules, highlights the influence of the allyl group on the fragmentation pathway. Isotopic labeling studies suggest this proceeds through an intramolecular substitution of the phenyl ring by the allyl group, followed by water and carbon monoxide expulsion [].

Q3: Can the quality and properties of essential oils containing this compound be modified?

A3: Indeed, research demonstrates that treating essential oils rich in this compound with citric acid and sodium carbonate can significantly impact their quality []. This treatment effectively reduces iron content and acid value, crucial parameters influencing the oil's stability and aroma profile []. This finding holds promise for refining essential oil extraction and processing techniques to yield higher quality products.

Q4: Does the geographical origin impact the composition of essential oils containing this compound?

A4: Yes, the origin significantly influences the chemical profile of essential oils. A comparative study of Indonesian betel leaves oil revealed distinct compositional variations based on geographical source []. While the major component remained 4-allyl phenylacetate, notable differences existed in the presence and abundance of other volatile compounds, such as eugenol and isoeugenol []. This underscores the impact of environmental factors and cultivation practices on essential oil biosynthesis and highlights the need for origin-specific quality control measures.

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